5-(Boc-amino)-1-pentanol
Overview
Description
5-(Boc-amino)-1-pentanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pentanol backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Scientific Research Applications
5-(Boc-amino)-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and in the study of enzyme mechanisms.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
Target of Action
5-(Boc-amino)-1-pentanol, also known as tert-butyl (5-hydroxypentyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of multifunctional targets . It plays a pivotal role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the formation of Boc-protected amines and amino acids . These protected amines and amino acids are crucial in the synthesis of multifunctional targets . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions . Additionally, the compound’s reaction with a base and the anhydride Boc2O can be conducted under either aqueous or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability can be tailored to specific environmental conditions.
Safety and Hazards
Future Directions
Boc-protected amines like 5-(Boc-amino)-1-pentanol play a pivotal role in the synthesis of multifunctional targets. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-1-pentanol typically involves the protection of the amino group on 5-amino-1-pentanol with a tert-butoxycarbonyl group. This can be achieved by reacting 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds smoothly, and the product can be purified by standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection step.
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert the hydroxyl group into a better leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a primary amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: The unprotected form of 5-(Boc-amino)-1-pentanol, which is more reactive and less selective in multi-step synthesis.
N-Boc-ethanolamine: Another Boc-protected amino alcohol, but with a shorter carbon chain.
N-Boc-1,6-hexanediamine: A Boc-protected diamine with a longer carbon chain.
Uniqueness
This compound is unique due to its specific structure, which combines the protective Boc group with a pentanol backbone. This combination provides a balance between reactivity and stability, making it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group .
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNGFVNTZJMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403473 | |
Record name | 5-(Boc-amino)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264323 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75178-90-4 | |
Record name | 1,1-Dimethylethyl N-(5-hydroxypentyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75178-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Boc-amino)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-hydroxypentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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